2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide
Description
2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic acetamide derivative featuring a trans-1,4-disubstituted cyclohexyl core. The compound includes a 5-fluoropyrimidin-2-yloxy group and an ethoxyacetamide moiety, which likely influence its pharmacological and physicochemical properties.
Properties
IUPAC Name |
2-ethoxy-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3/c1-2-20-9-13(19)18-11-3-5-12(6-4-11)21-14-16-7-10(15)8-17-14/h7-8,11-12H,2-6,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGJHROMOKARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide typically involves multiple steps:
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Formation of the Fluoropyrimidine Intermediate: : The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
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Cyclohexyl Derivative Preparation: : The next step involves the preparation of the cyclohexyl derivative. This can be synthesized through the hydrogenation of a suitable aromatic precursor or via a Diels-Alder reaction followed by reduction.
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Coupling Reaction: : The final step involves coupling the fluoropyrimidine intermediate with the cyclohexyl derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Research
2-Ethoxy-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide has been studied for its potential as an inhibitor of specific kinases involved in cancer progression. The fluoropyrimidine component is known to interfere with nucleic acid synthesis, making it a valuable scaffold for developing new anticancer drugs.
Case Study : In a study focusing on cyclin-dependent kinases (CDK), modifications to similar compounds have shown promise in inhibiting CDK4/6, which are critical in cell cycle regulation. The structural features of this compound may allow it to function similarly, suggesting a pathway for further research and development .
Neurological Applications
The compound's ability to interact with various biological targets also positions it as a candidate for neurological disorders. Research indicates that derivatives of this compound could be designed to target specific receptors or pathways involved in neurodegenerative diseases.
Case Study : Preliminary investigations into PROTACs (proteolysis-targeting chimeras) that utilize similar scaffolds have demonstrated efficacy in degrading proteins associated with neurodegeneration, such as LRRK2 in Parkinson's disease . This suggests that this compound could be further explored for such applications.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecular architectures. These methodologies not only streamline the synthesis but also enable the incorporation of diverse functional groups that can enhance biological activity.
| Synthesis Method | Advantages |
|---|---|
| Multicomponent Reactions | High efficiency and scalability |
| Structural Modifications | Potential for enhanced biological activity |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide depends on its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes involved in DNA synthesis and repair, potentially inhibiting their function. The cyclohexyl ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethoxy group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
ISRIB Series () :
- ISRIB-A13/A14/A15: Act as eIF2B antagonists, modulating stress granule formation. Dichlorophenoxy derivatives (A14) may exhibit enhanced potency due to increased hydrophobicity .
Chloroacetamide Derivatives (–6) :
- Compounds like 2-chloro-N-[(1r,4r)-4-(trifluoromethyl)cyclohexyl]acetamide are intermediates for protease inhibitors. Chloro groups enhance reactivity but may reduce metabolic stability compared to ethoxy or fluorinated groups .
Physicochemical Properties
- Metabolic Stability : Fluorine’s inductive effect may reduce oxidative metabolism, extending half-life relative to chlorinated analogs .
Key Research Findings
Substituent Impact: Dichloro- and cyano-substituted acetamides (ISRIB-A13/A14) show divergent yields and activities, underscoring the role of electron-withdrawing groups in synthesis and target engagement .
Biological Activity
2-Ethoxy-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS Number: 2034445-99-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C14H20FN3O3
- Molecular Weight : 297.33 g/mol
- SMILES Notation : CCOCC(=O)N[C@@H]1CCC@HOc1ncc(cn1)F
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways involved in cancer progression. It has been observed to inhibit key pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival.
Key Findings:
- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in cancer cell lines, leading to increased apoptosis. Specifically, it has been demonstrated to affect prostate cancer (PC-3) and breast cancer (MCF-7) cells by repressing Akt and mTOR activity .
- JNK Pathway Activation : The compound activates the c-Jun NH2-terminal kinase (JNK) pathway, which is implicated in mediating apoptosis. This activation leads to increased phosphorylation of JNK and subsequent repression of Akt and mTOR activities, contributing to its antiproliferative effects .
Efficacy in Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound against various cancer types.
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Study 1 | Prostate (PC-3) | PI3K/Akt/mTOR inhibition | Significant reduction in cell viability |
| Study 2 | Breast (MCF-7) | JNK pathway activation | Induction of apoptosis and cell cycle arrest |
| Study 3 | Colorectal | Inhibition of proliferation | Reduced tumor growth in xenograft models |
Case Studies
- Prostate Cancer : In vitro studies revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The mechanism was linked to JNK pathway activation leading to downstream effects on Akt and mTOR signaling .
- Breast Cancer : Similar effects were observed in MCF-7 cells where the compound inhibited growth and induced apoptosis through the activation of stress-related pathways .
Potential Therapeutic Applications
Given its mechanism of action and efficacy in preclinical models, this compound holds promise as a therapeutic agent for various cancers. Its ability to target critical survival pathways may provide a novel approach to cancer treatment, particularly in drug-resistant cases.
Q & A
Q. What are the key synthetic routes for preparing 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Substitution reactions under alkaline conditions to introduce the pyrimidinyloxy group to the cyclohexane ring (e.g., using 5-fluoropyrimidin-2-ol and a trans-cyclohexane diol derivative) .
- Step 2: Formation of the acetamide moiety via condensation between the cyclohexylamine intermediate and ethoxyacetic acid. A condensing agent like EDCI or DCC is used in anhydrous solvents (e.g., DMF or dichloromethane) .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane). Yield optimization requires pH control (e.g., pH 7–8 for amidation) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): A molecular ion peak at m/z 365.2 (M+H⁺) aligns with the molecular formula C₁₆H₂₁FN₃O₃ .
- IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
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Temperature Control: Maintain 0–5°C during pyrimidinyloxy substitution to minimize side reactions (e.g., over-alkylation) .
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Solvent Selection: Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility of intermediates .
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Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .
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Workflow Example:
Step Parameter Optimal Value Substitution pH 8.5–9.0 Amidation Solvent DMF Purification Column Silica gel (70–230 mesh)
Q. How can researchers resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀ assays across 5–6 concentrations (e.g., 1 nM–100 µM) to identify inconsistencies in potency .
- Metabolic Stability Testing: Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 min) skews in vitro vs. in vivo results .
- Off-Target Screening: Employ kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .
- Case Study: A 2023 study found discrepancies in antiproliferative activity (IC₅₀ = 2 µM vs. 10 µM) due to variable cell line viability protocols .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
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Core Modifications:
- Replace the ethoxy group with methoxy or propoxy to assess steric effects on target binding .
- Substitute the 5-fluoropyrimidine with chloropyrimidine to evaluate electronic impacts .
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Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrimidine) .
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Data Table for Analog Screening:
Derivative R₁ (Ethoxy) R₂ (Pyrimidine) IC₅₀ (µM) 1 -OCH₂CH₃ 5-F 1.2 2 -OCH₃ 5-F 3.8 3 -OCH₂CH₃ 5-Cl 0.9
Q. How should researchers design in vivo studies for this compound?
Methodological Answer:
- Model Selection: Use xenograft models (e.g., HCT-116 colorectal cancer) for antitumor evaluation, with dosing at 10–50 mg/kg (oral or IP) .
- PK/PD Analysis: Measure plasma concentration-time profiles (Cmax, AUC) and correlate with tumor growth inhibition .
- Toxicity Screening: Conduct acute toxicity tests in rodents (e.g., 14-day study) with histopathology of liver/kidney tissues .
Key Notes for Methodological Rigor
- Contradiction Management: Replicate synthesis and bioassays in triplicate to confirm reproducibility .
- Advanced Tools: Utilize HPLC-PDA for purity (>98%) and cryo-EM for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
